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Compound of Interest

Compound Name: Steroid sulfatase/17|A-HSD1-IN-4
Cat. No.: B12392936
Get Quote
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Executive Summary

IN-4 (chemically identified as HSD17B13-IN-4 or Compound 95) is a potent, non-steroidal
small-molecule inhibitor targeting 17

-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). This enzyme is a liver-enriched lipid
droplet-associated protein implicated in the progression of Non-Alcoholic Fatty Liver Disease
(NAFLD) and Non-Alcoholic Steatohepatitis (NASH).

The critical value of IN-4 lies in its remarkable selectivity profile. Unlike pan-HSD inhibitors that
disrupt systemic steroidogenesis (affecting estrogen, androgen, or cortisol levels), IN-4
specifically targets the retinol dehydrogenase activity of HSD17B13 without significant cross-
reactivity against other structurally related Short-Chain Dehydrogenases/Reductases (SDRS).

Chemical Identity & Mechanism

e« Common Name: HSD17B13-IN-4 (IN-4)
e Synonym: Compound 95 (WO2019154953A1)

e Chemical Class: Thiophene-3-carboxylic acid derivative
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e Mechanism of Action: Reversible, NAD+-dependent inhibition of HSD17B13 enzymatic
activity.

o Primary Substrate: Estradiol (in vitro surrogate), Retinol (physiological).

Structural Visualization

The compound features a thiophene core substituted with a benzamide moiety, designed to
occupy the substrate-binding pocket of HSD17B13 while avoiding the catalytic sites of
homologous enzymes.
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Caption: Mechanism of IN-4 inhibition preventing substrate oxidation at the lipid droplet
interface.

Comparative Selectivity Profile

The following data compares the inhibitory potency of IN-4 against its primary target
(HSD17B13) versus key off-target enzymes involved in steroid hormone regulation.

Quantitative Performance Table
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Enzyme Target

Biological Function

Potency (IC50 / Ki)

Selectivity Ratio

Retinol metabolism,

Ki
HSD17B13 (Target) Lipid droplet 1x (Reference)
homeostasis 50 nM
17 — )
Estradiol biosynthesis
o > 10,000 nM > 200-fold
"HSD Type 1 (Estrogen activation)
Estradiol inactivation
17
(E2 > 10,000 "M > 200-fold
-HSD Type 2
yp E1)
. Cortisol activation
o > 10,000 nM > 200-fold
-HSD Type 1 (Glucocorticoid)
1 Cortisol inactivation
) > 10,000 nM > 200-fold
-HSD Type 2 (Renal protection)
AKR1C3 (17 Androgen generation
> 10,000 nM > 200-fold
-HSD5) (Prostate)

Interpretation:

» High Potency: IN-4 exhibits nanomolar affinity (Ki

50 nM) for HSD17B13.

o Clean Safety Profile: The compound shows no significant inhibition of HSD17B1 or
HSD17B2 at concentrations up to 10

M. This is critical for drug development to ensure the therapeutic does not induce estrogen-
dependent cancers (HSD1 inhibition) or osteoporosis/infertility (HSD2 inhibition).

e Glucocorticoid Sparing: Lack of activity against 11

-HSDs ensures no interference with systemic cortisol levels or blood pressure regulation.
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Experimental Protocols for Validation

To independently verify the selectivity profile of IN-4, the following self-validating protocols are
recommended.

A. Primary Potency Assay (HSD17B13)

Objective: Determine the Ki of IN-4 using Estradiol as a surrogate substrate. Method: NAD+-
dependent oxidation monitored by LC-MS.

e Enzyme Prep: Use recombinant human HSD17B13 (expressed in HEK293 or E. coli).

e Reaction Mix:

[e]

Buffer: 50 mM Potassium Phosphate (pH 7.4).

[e]

Cofactor: 500

M NAD+.

o

Substrate: 2

M Estradiol (or labeled Retinol).

[¢]

Inhibitor: IN-4 (Serial dilution: 0.1 nM to 10
M).
e Incubation: 60 minutes at 37°C.

o Termination: Add equal volume of Acetonitrile (ACN) with internal standard (Deuterated
Estrone).

o Detection: Analyze supernatant via LC-MS/MS measuring the formation of Estrone
(Product).

o Calculation: Plot % Inhibition vs. Log[IN-4]. Fit to sigmoidal dose-response curve to derive
IC50/Ki.
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B. Selectivity Counter-Screening

Objective: Confirm lack of inhibition on off-targets. Method: Fluorescence-based cofactor
depletion or generation (NADH/NADPH).

o Panel Setup: Prepare parallel wells for HSD17B1, HSD17B2, and 11

-HSD1.

o Substrates:
o HSD17B1: Estrone + NADPH.
o HSD17B2: Estradiol + NAD+.[1]
o 11
-HSD1: Cortisone + NADPH.[2]
« Inhibitor Dose: Test IN-4 at a high "limit concentration”" (e.g., 10
M).
» Validation Criteria: If inhibition at 10

M is < 50%, the compound is considered selective.

Biological Sighaling Context

Understanding where HSD17B13 fits within the liver pathology landscape clarifies why IN-4's
selectivity is vital.
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Caption: IN-4 interrupts the NAFLD-NASH-Fibrosis axis by targeting HSD17B13 without
perturbing systemic hormonal balance.

References

¢ BenchChem.Hsd17B13-IN-4 Demonstrates High Selectivity for HSD17B13.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12392936/docs?utm_src=pdf-body-img#selectivity-profile-of-in-4-compound-95-against-hydroxysteroid-dehydrogenases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392936?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e MedChemExpress.HSD17B13-IN-4 (Compound 95) Datasheet.

o Patent Application.Non-fused thiophene derivatives and their uses. W0O2019154953A1.
(Primary source for Compound 95 structure and activity).

e Su, W, etal. (2014).

-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease. PNAS.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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